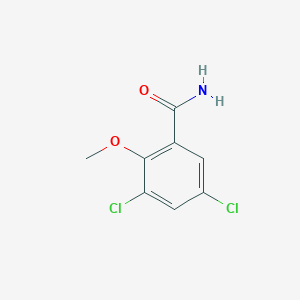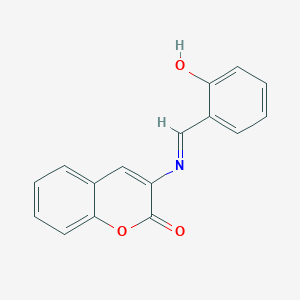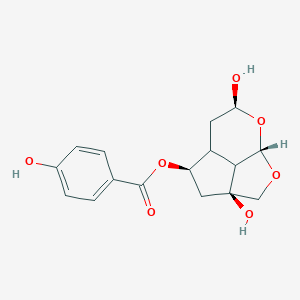
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, also known as BPI, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. It is a small molecule that has been synthesized through various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various kinases and transcription factors. In vivo, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-tumor effects, neuroprotective effects, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, including the development of more efficient synthesis methods, the identification of new targets and pathways that are affected by 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, and the optimization of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in animal models and humans.
Synthesemethoden
The synthesis of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. One of the most commonly used methods for synthesizing 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is through the reaction of 4-bromobenzylamine with indole-2,3-dione in the presence of a palladium catalyst. This method has been found to be efficient and yields high-quality product.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-proliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-inflammatory effects in animal models of inflammation.
Eigenschaften
Produktname |
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI-Schlüssel |
BMIQFAZFVXOTTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)





![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)


